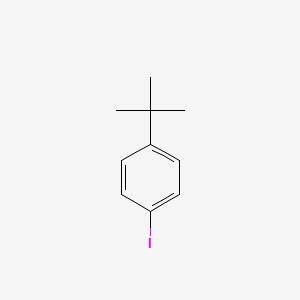

1-(Tert-butyl)-4-iodobenzene

説明

Significance as a Key Aromatic Halide Synthon in Research

1-(Tert-butyl)-4-iodobenzene is a valued synthon, or synthetic building block, in organic chemistry. Its importance stems from the distinct properties conferred by its two key functional components. The carbon-iodine (C-I) bond is the least stable among carbon-halogen bonds, making it highly susceptible to cleavage and subsequent reaction. This high reactivity is crucial for its participation in a wide array of catalytic cycles, particularly in the formation of new carbon-carbon bonds. myskinrecipes.com

Simultaneously, the bulky tert-butyl group provides significant steric hindrance. This bulk can influence the regioselectivity and stereoselectivity of reactions, guiding incoming reagents to specific positions and preventing unwanted side reactions. cymitquimica.com This steric protection can also enhance the stability of reactive intermediates and transition states in catalytic processes. The combination of a reactive site (the iodo group) and a sterically influential group (the tert-butyl group) makes it a powerful tool for constructing precisely substituted aromatic frameworks. cymitquimica.com

Contextual Role as a Versatile Building Block for Functionalized Aromatic Compounds

The primary utility of this compound lies in its role as a precursor for a diverse range of more complex, functionalized aromatic compounds. It serves as a scaffold onto which various other molecular fragments can be attached through metal-catalyzed cross-coupling reactions. myskinrecipes.com

Chemists utilize this compound as a starting material in multi-step syntheses to create molecules with applications in pharmaceuticals, advanced materials, and specialty chemicals. myskinrecipes.comcymitquimica.com For example, it is used in the synthesis of nanographenes and other polyaromatic structures through reactions like the Sonogashira coupling followed by subsequent cyclization reactions. beilstein-journals.org The tert-butyl group, often carried through several synthetic steps, ultimately influences the physical and electronic properties of the final product, such as solubility and molecular packing.

Overview of Reactivity Profiles in Catalytic Transformations

This compound exhibits a rich and varied reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these transformations to occur under mild conditions. libretexts.org Key catalytic transformations involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. myskinrecipes.comlibretexts.org This is one of the most powerful methods for creating C(sp²)-C(sp²) bonds.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne to produce an arylalkyne. beilstein-journals.orglibretexts.org This transformation is fundamental for synthesizing conjugated enynes and is widely used in materials science and natural product synthesis. libretexts.orgwikipedia.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. myskinrecipes.comsigmaaldrich.com This reaction is a key method for C-C bond formation and has been used in the synthesis of complex molecules like the fungicide fenpropimorph. sigmaaldrich.com

The choice of catalyst, ligands, base, and solvent system can be tailored to optimize these reactions for specific substrates and desired outcomes. For instance, copper(I) is often used as a co-catalyst in Sonogashira couplings, though efficient copper-free methods have also been developed. nih.govorganic-chemistry.org

Data Tables

Below are interactive tables summarizing key properties and reaction data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35779-04-5 | nih.gov |

| Molecular Formula | C₁₀H₁₃I | nih.gov |

| Molecular Weight | 260.11 g/mol | nih.gov |

| Appearance | Clear, dark orange liquid | cymitquimica.com |

| Boiling Point | 116-118 °C at 9 mmHg | sigmaaldrich.com |

| Density | 1.468 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.57 | sigmaaldrich.com |

Table 2: Selected Catalytic Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, often with a Copper(I) co-catalyst | Arylalkyne | libretexts.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Biaryl | myskinrecipes.comlibretexts.org |

| Heck Reaction | Alkene (e.g., 2-methylprop-2-en-1-ol) | Palladium catalyst (e.g., Pd(OAc)₂) | Substituted Alkene | myskinrecipes.comsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVIVQDHNKQWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189306 | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-04-5 | |

| Record name | 1-tert-Butyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Tert Butyl 4 Iodobenzene

Direct Halogenation Approaches for Aryl Iodides

Direct iodination of tert-butylbenzene (B1681246) offers a straightforward route to 1-(tert-butyl)-4-iodobenzene. However, the direct reaction of benzene (B151609) derivatives with iodine is often inefficient because the hydrogen iodide (HI) produced can reduce the aryl iodide back to the starting arene, establishing an unfavorable equilibrium. testbook.com To overcome this, oxidizing agents are typically employed to remove the HI as it forms. testbook.com

A notable method involves the use of elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This system allows for the selective and effective iodination of benzene rings bearing bulky alkyl groups, such as the tert-butyl group. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high regioselectivity, favoring the introduction of the iodine atom at the most electron-rich and sterically accessible position. organic-chemistry.org For tert-butylbenzene, this primarily yields the para-iodinated product due to the steric hindrance and electronic directing effects of the tert-butyl group. organic-chemistry.org

Another effective reagent for the direct iodination of polyalkylbenzenes, including those with bulky substituents, is a combination of iodine and periodic acid. oup.com This method has been shown to provide good yields of the corresponding mono-iodinated products. oup.com The reaction is typically carried out in aqueous acetic acid with a catalytic amount of sulfuric acid. oup.com

The table below summarizes reaction conditions for the direct iodination of tert-butylbenzene.

| Reagents | Solvent | Key Features |

| I₂ / Selectfluor™ | Acetonitrile | High regioselectivity for the para position, mild conditions. organic-chemistry.org |

| I₂ / H₅IO₆ | Aqueous Acetic Acid | Good yields for mono-iodination of bulky alkylbenzenes. oup.com |

Preparation from Related Halobenzenes

An alternative synthetic route to this compound involves the conversion of other halobenzenes. This approach can be particularly useful when the desired starting material is more readily available or when specific regiochemistry is required.

Synthesis from 1-Bromo-4-tert-butylbenzene (B1210543)

The transformation of 1-bromo-4-tert-butylbenzene to this compound can be accomplished through methods such as the Finkelstein reaction. This reaction involves the displacement of a halide with iodide. ambeed.com While commonly used for alkyl halides, variations of this halide exchange can be applied to aryl systems, often requiring metal catalysis.

Regioselective Synthesis Strategies for para-Iodo-tert-butylbenzene Derivatives

Achieving high regioselectivity for the para-isomer is a key consideration in the synthesis of this compound. The bulky tert-butyl group acts as a strong ortho,para-director in electrophilic aromatic substitution reactions. However, due to significant steric hindrance at the ortho positions, electrophilic attack predominantly occurs at the para position.

Methods employing reagents like iodine with Selectfluor™ or periodic acid take advantage of this inherent steric and electronic bias to produce the para-iodo derivative with high selectivity. organic-chemistry.orgoup.com The choice of iodinating agent and reaction conditions can be fine-tuned to maximize the yield of the desired para-isomer.

Formation of Hypervalent Iodine Intermediates (e.g., Diacetoxy(tert-butylphenyl)-λ3-iodane)

Hypervalent iodine compounds, such as (diacetoxyiodo)arenes, are versatile reagents in organic synthesis. The formation of these intermediates from tert-butylbenzene derivatives provides a pathway to various functionalized products. For instance, the reaction of 1,2-bis(2-methylthiophenyl)ethynes with I₂ and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) leads to selective cyclization.

While the direct synthesis of diacetoxy(tert-butylphenyl)-λ³-iodane is a potential route, the focus of available research often lies in the application of pre-formed hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) in reactions with other substrates. beilstein-journals.org DIB is known to mediate a variety of transformations, including oxidative cleavage of carbon-carbon bonds. beilstein-journals.org

Regioselectivity Considerations in Iodane Formation

When forming a hypervalent iodine species directly from an unsymmetrically substituted arene like tert-butylbenzene, the regioselectivity of the initial iodination step is crucial. The directing effects of the substituents on the aromatic ring will determine the position of the iodine atom. In the case of tert-butylbenzene, the strong para-directing nature of the tert-butyl group would be expected to favor the formation of the 4-(tert-butyl)phenyliodonium species. The steric bulk of the tert-butyl group significantly disfavors substitution at the ortho positions, leading to high regioselectivity for the para position.

Cross Coupling Reactions of 1 Tert Butyl 4 Iodobenzene: Mechanistic and Synthetic Aspects

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. berkeley.edu

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. gre.ac.uk This reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals and functional materials. wikipedia.org

As an aryl iodide, 1-(tert-butyl)-4-iodobenzene is an effective coupling partner in Suzuki-Miyaura reactions. The carbon-iodine bond is relatively weak, facilitating the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The presence of the electron-donating tert-butyl group can influence the electronic properties of the aromatic ring, which in turn can affect the rate and efficiency of the coupling reaction.

The Suzuki-Miyaura reaction allows for the synthesis of various substituted biphenyls from this compound. For instance, the coupling with arylboronic acids can introduce a second aryl group, leading to the formation of unsymmetrical biaryls. These reactions are typically carried out in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | NaOH | Methanol | 4-Methoxybiphenyl | High |

| 2-Bromo-5-nitropyridine | Boc-piperazine-functionalized arylboronate | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | Substituted biaryl | Good |

| Aryl Chlorides | Arylboronic acids | Pd(OAc)2/SPhos | K3PO4 | Water/Isopropanol | Biaryls | Good |

This table presents representative examples of Suzuki-Miyaura couplings with various aryl halides to illustrate the general reaction conditions and outcomes. Specific yields for this compound would be dependent on the specific reaction conditions and coupling partner.

The choice of catalyst system, particularly the phosphine (B1218219) ligand coordinated to the palladium center, is crucial for the success of the Suzuki-Miyaura coupling, especially with sterically hindered substrates like this compound. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and SPhos families, have been shown to be highly effective. berkeley.edulibretexts.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent the formation of undesired side products. The steric bulk of the ligand can also play a role in stabilizing the catalytically active monoligated palladium species. The selection of the base and solvent system is also critical and is often determined empirically to optimize the reaction yield. libretexts.org

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgbeilstein-journals.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important building blocks in materials science and medicinal chemistry. beilstein-journals.org

This compound readily participates in Sonogashira coupling reactions to introduce alkyne functionalities. This allows for the construction of extended π-conjugated systems. For example, the coupling of this compound with terminal alkynes such as phenylacetylene (B144264) results in the formation of 1-(tert-butyl)-4-(phenylethynyl)benzene. A specific application has been demonstrated in the synthesis of a helical bilayer nanographene, where 4-tert-butyliodobenzene was coupled with a helical alkyne in a 77% yield. nih.gov These reactions are highly valued for their reliability and functional group tolerance.

Table 2: Examples of Sonogashira Coupling with this compound and Related Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 4-tert-Butyliodobenzene | Helical alkyne 54 | Not specified | Not specified | Not specified | Not specified | Structure 56 | 77 nih.gov |

| Iodobenzene (B50100) | Phenylacetylene | PdCl2(PPh3)2 | None | None | [TBP][4EtOV] | Diphenylacetylene | 85 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)2 | CuI | Dabco | Not specified | 1-Nitro-4-(phenylethynyl)benzene | Quantitative |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Not specified | Not specified | Not specified | bis(4-Bromophenyl)acetylene | Good beilstein-journals.org |

This table provides specific examples of Sonogashira couplings, including one with this compound, and other illustrative examples with related aryl iodides.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form the copper acetylide. beilstein-journals.org This co-catalysis allows the reaction to proceed under milder conditions and often with higher yields compared to copper-free systems. beilstein-journals.org However, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be promoted by the copper catalyst. The choice between a copper-catalyzed and a copper-free system depends on the specific substrates and desired outcome.

Heck Reactions

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, creating substituted alkenes by coupling aryl halides with alkenes in the presence of a palladium catalyst and a base.

This compound, as a deactivated aryl iodide, can be effectively coupled with various alkenes. In a study using palladium nanosphere catalysts, deactivated iodobenzene derivatives showed excellent catalytic activity when reacted with n-butyl acrylate (B77674). researchgate.net These reactions typically proceed with high yields, demonstrating the utility of the Heck reaction for functionalizing sterically hindered and electronically deactivated aryl iodides to form compounds like butyl 4-(tert-butyl)cinnamate. The general reaction involves the palladium-catalyzed addition of the 4-tert-butylphenyl group to the alkene, followed by β-hydride elimination to yield the substituted olefin product. researchgate.net

Significant research has been directed toward developing highly active and reusable catalysts for the Heck reaction. One notable advancement is the use of palladium nanoparticles assembled in a polymeric nanosphere. researchgate.net This catalyst system demonstrates high stability and efficiency for the Mizoroki-Heck reaction of various iodobenzene derivatives, including deactivated ones. researchgate.net A key advantage of such a catalyst is its reusability; studies have shown that the palladium nanosphere catalyst can be recycled for multiple runs without a significant loss of activity, maintaining near-quantitative conversion. researchgate.net The development of catalysts that are effective at low loading (e.g., 1 mol%) and under relatively mild temperatures (e.g., 60 °C) is a primary goal in this field. researchgate.net

Ionic liquids (ILs) have emerged as promising "green" solvents for Heck reactions due to their non-volatile nature, which can facilitate catalyst retention and recycling. liv.ac.uknih.gov The choice of ionic liquid can significantly impact reaction efficiency. A study comparing the Heck reaction of iodobenzene in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) versus 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) found that the reaction proceeds much more efficiently in [bmim][Br]. liv.ac.uk This enhanced reactivity is attributed to the in situ formation of active N-heterocyclic carbene (NHC) complexes of palladium in the bromide-based ionic liquid. liv.ac.uk

The use of ionic liquids can also influence the regioselectivity of the Heck reaction, particularly with electron-rich olefins. liv.ac.uk Research has shown that conducting the reaction in imidazolium (B1220033) ionic liquids allows for the highly regioselective arylation of vinyl ethers and enamides with aryl iodides, avoiding the formation of regioisomeric mixtures that can occur in conventional molecular solvents. liv.ac.uk

| Ionic Liquid | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to trans-cinnamate (%) |

|---|---|---|---|---|

| [bmim][Br] | 90 | 24 | 100 | 99 |

| [bmim][BF₄] | 90 | 24 | 43 | 68 |

Reaction Conditions: Iodobenzene, ethyl acrylate (1.4 equiv), NaOAc (1.1 equiv), Pd(OAc)₂ (1 mol %) in the specified ionic liquid.

Buchwald-Hartwig Amination Analogs and Related N-Arylation Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, providing a versatile route to aryl amines from aryl halides. wikipedia.org This methodology is applicable to the N-arylation of a wide range of amines and related nitrogen nucleophiles using substrates like this compound.

A closely related transformation, the Ullmann condensation, uses a copper catalyst, often under harsher conditions, to achieve similar C-N bond formation. wikipedia.org Modern protocols for both reactions have been refined to proceed under milder conditions with broader substrate scope. wikipedia.orgorganic-chemistry.org

A practical application analogous to the Buchwald-Hartwig reaction is the synthesis of N-(4-tert-butylphenyl)morpholine. In one study, this was achieved by coupling 4-tert-butylbromobenzene with morpholine (B109124) using a palladium-NHC precatalyst. rsc.org The reaction proceeded rapidly and in high yield, demonstrating the effectiveness of modern catalyst systems for coupling sterically demanding substrates. rsc.org Such protocols are generally applicable to aryl iodides, which are typically more reactive than the corresponding bromides.

| Aryl Halide | Amine | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 4-tert-butylbromobenzene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | 91 |

Studies on competitive amination in di-halogenated substrates, such as 1-bromo-4-iodobenzene, have shown that the C-I bond reacts selectively over the C-Br bond under specific nickel-catalyzed Buchwald-Hartwig conditions, highlighting the higher reactivity of aryl iodides in these transformations. nih.gov

Negishi Coupling and Stille Coupling Explorations

Negishi Coupling:

The Negishi coupling, which pairs organic halides with organozinc compounds, is a powerful tool for C-C bond formation. wikipedia.org While specific studies focusing exclusively on the Negishi coupling of this compound are not extensively detailed in the provided results, the general applicability of this reaction to aryl halides suggests its feasibility. wikipedia.orgresearchgate.net The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org For instance, palladium catalysts are known for their high chemical yields and functional group tolerance. wikipedia.org A highly active catalyst system for the Negishi coupling of aryl bromides involves an aliphatic, phosphine-based pincer complex of palladium. rsc.org This system operates through a molecular mechanism proposed to involve a cationic Pd(IV) intermediate. rsc.org Given that aryl iodides are generally more reactive than aryl bromides, a similar or even enhanced reactivity would be anticipated for this compound under these or similar conditions.

Stille Coupling:

The Stille coupling utilizes organotin reagents and is another cornerstone of C-C bond formation methodology. rsc.orgresearchgate.net this compound has been successfully employed in Stille coupling reactions. For example, it was reacted with 1,1',3,3'-tetrakis(trimethylstannyl)-4,4'-bibenzo[c]thiophene (BBT-Sn4) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), copper(I) iodide (CuI), and cesium fluoride (B91410) (CsF) to produce the corresponding tetra-substituted product, albeit in a modest yield of 17%. rsc.org The addition of CuI and CsF has been shown to significantly promote the Stille reaction. rsc.org In other work, this compound was coupled with an organotin partner to yield 1,1'-di-tert-butylphenyl-4,4'-BBT (BBT-PhtBu2) in a moderate yield of 44%. rsc.org

| Coupling Partner | Catalyst System | Additives | Product | Yield (%) |

| BBT-Sn4 | Pd(PPh₃)₄ | CuI, CsF | BBT-PhtBu4 | 17 rsc.org |

| 1,1'-distannyl-4,4'-BBT (BBT-Sn2) | Not specified | Not specified | BBT-PhtBu2 | 44 rsc.org |

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a cost-effective and versatile alternative to palladium for cross-coupling reactions. beilstein-journals.org

A significant application of this compound is its copper-catalyzed cross-coupling with α-silyldifluoroamides to synthesize aryldifluoroamides. escholarship.org These products are valuable precursors to various difluoroalkylarenes. escholarship.org In a model system, the coupling of this compound with an α-silyldifluoroamide was investigated to optimize reaction conditions. escholarship.org It was found that various copper(I) sources could effect the coupling, with copper(I) acetate (B1210297) (CuOAc) providing higher yields than other copper salts like CuI, CuBr·SMe₂, CuCl, or CuCN. escholarship.org The reaction proceeds efficiently without the need for an added ligand. escholarship.org A variety of tertiary amides, including those with cyclic and acyclic groups on the nitrogen atom, coupled with this compound in high yields, demonstrating the tolerance of the reaction to steric bulk on the amide nitrogen. escholarship.org

| Amide Substituent | Yield (%) |

| Dimethyl | 92 escholarship.org |

| Diethyl | 86 escholarship.org |

| Diisopropyl | 73 escholarship.org |

| Pyrrolidinyl | 89 escholarship.org |

| Piperidinyl | 83 escholarship.org |

| Morpholinyl | 88 escholarship.org |

In the context of the cross-coupling of this compound with α-silyldifluoroamides, it was observed that reactions conducted with CuOAc without any added ligand proceeded in higher yields than those with an added ligand. escholarship.org This suggests that for this particular transformation, the active copper species does not require stabilization or modification by an external ligand for efficient catalysis. The choice of the copper salt itself was a more critical factor, with CuOAc proving to be the optimal catalyst among those tested. escholarship.org This highlights that catalyst optimization in copper-mediated processes is not solely dependent on ligand design but also on the nature of the copper precursor and its counter-ion.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysis has gained prominence due to the low cost and unique reactivity of nickel. ucla.edu Nickel catalysts can be employed in various oxidation states and are effective in a range of cross-coupling reactions, including those that form C-C and C-heteroatom bonds. wikipedia.orguni-regensburg.de While specific examples detailing the nickel-catalyzed cross-coupling of this compound are not abundant in the provided search results, the general principles of nickel catalysis are applicable. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed to access α-aryl nitriles from aryl iodides. utoronto.ca In some nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been identified as a cost-effective bifunctional additive, acting as both a base and a ligand. uni-regensburg.dechemrxiv.org This approach has proven effective for C-O and C-N bond-forming reactions. uni-regensburg.de The steric bulk of the tert-butyl group in this compound could influence the efficiency and selectivity of such nickel-catalyzed transformations.

C-H Activation and Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical tool for forging new bonds, circumventing the need for pre-functionalized starting materials. In this context, this compound is an important coupling partner, participating in various palladium-catalyzed reactions to introduce the 4-(tert-butyl)phenyl moiety onto a range of substrates.

Directed C–H Arylation of Heterocycles (e.g., Indoles) with this compound

The direct arylation of heterocycles, such as indoles, is a highly sought-after transformation for the synthesis of biologically active compounds. Palladium catalysis has been instrumental in achieving this, often relying on directing groups to control the regioselectivity of the C-H activation step. While direct C2 arylation of N-substituted indoles has been developed using various aryl sources, the use of directing groups allows for functionalization at other, typically less reactive, positions. nih.gov

For instance, the C7 position of the indole (B1671886) nucleus, which is generally difficult to functionalize, can be selectively arylated in a palladium-catalyzed reaction. nih.gov This is achieved by installing a phosphinoyl directing group on the indole nitrogen, which guides the palladium catalyst to the C7 C-H bond. nih.gov In the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand, the C7-arylated indole is formed with high selectivity. nih.gov This methodology provides a pathway to previously elusive indole derivatives.

Similarly, an effective strategy for the direct and site-selective arylation of indoles at the C4 and C5 positions has been established using a removable pivaloyl directing group at the C3 position. rsc.org This approach highlights the versatility of directing group strategies in overcoming the inherent reactivity patterns of the indole ring system.

While specific examples detailing the use of this compound in these exact C4/C5/C7-directed arylations are not prevalent in the reviewed literature, its properties as an aryl iodide make it a suitable candidate for such transformations. The general conditions for these reactions are outlined below.

Table 1: Representative Conditions for Directed C-H Arylation of Indoles

| Position | Catalyst | Directing Group | Aryl Source | Key Features |

| C7 | Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | Arylboronic acids | High regioselectivity for the C7 position. nih.gov |

| C4/C5 | Not specified | Pivaloyl (at C3) | Not specified | Readily accessible and removable directing group. rsc.org |

| C2 | Pd(OAc)₂ / BF₃·OEt₂ | None (N-substituted indoles) | 1-Aryltriazenes | Good to excellent yields for 2-arylindoles. nih.gov |

This table summarizes general conditions from studies on indole arylation; specific application with this compound would require adaptation.

Palladium-Catalyzed Tandem Heck/C–H Activation/Bisamination Pathways

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. Palladium catalysis is particularly well-suited for designing such cascade processes. While a specific tandem sequence involving a Heck reaction, C-H activation, and bisamination initiated by this compound is not explicitly detailed in the surveyed literature, the individual components are well-established palladium-catalyzed transformations.

The Heck reaction, the coupling of an aryl halide with an alkene, is a fundamental C-C bond-forming reaction. Mechanistic studies of the Heck reaction in water have shown that it proceeds via a standard catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. acs.org Separately, palladium-catalyzed bisamination of aryl halides has been reported, though it can be challenging. For example, attempts at four-fold aromatic substitution have sometimes resulted in significant amounts of reduced arene byproducts. youtube.com

The development of a tandem Heck/C-H activation sequence allows for the rapid construction of complex molecular scaffolds. These processes often proceed through a cationic palladium intermediate. The combination of these steps into a single catalytic cycle represents a sophisticated approach to molecular synthesis.

Stannylene-Mediated C-H Activation with Aryl Iodides

An unconventional approach to C-H activation involves the use of low-valent main-group element compounds, such as stannylenes (tin(II) compounds). While less common than transition-metal catalysis, these methods offer alternative reactivity pathways. There are no specific research findings detailing the use of stannylene-mediated C-H activation with this compound. This area represents a potential, though currently unexplored, avenue for the functionalization of this aryl iodide.

Mechanistic Investigations of C-H Activation Cycles

Understanding the mechanism of palladium-catalyzed C-H activation is crucial for reaction optimization and the development of new transformations. Studies on ligand-directed C-H arylation with diaryliodonium salts suggest that the turnover-limiting step is the oxidation of a dimeric palladium(II) species to a high-oxidation-state palladium intermediate. nih.govacs.org This oxidation is accelerated by electron-withdrawing groups on the arylating agent. nih.gov

Kinetic isotope effect studies are a powerful tool for probing the C-H activation step. In many palladium-catalyzed C-H functionalization reactions, the C-H bond cleavage is found to be the rate-determining step. nih.govrsc.org For example, in the C-H olefination of non-directed arenes promoted by S,O-ligands, mechanistic data indicate that C-H activation is rate-determining, and the ligand facilitates the formation of more reactive cationic palladium species. rsc.org Computational studies, often using Density Functional Theory (DFT), complement experimental findings by providing detailed energy profiles of the catalytic cycle, helping to elucidate the precise roles of ligands and additives and the nature of the key intermediates and transition states. acs.orgnih.gov

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, providing access to valuable carboxylic acids, esters, amides, and ketones. Aryl iodides like this compound are excellent substrates for palladium-catalyzed carbonylation processes.

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a highly effective method for synthesizing amides from aryl halides, an amine, and carbon monoxide. This reaction is of great industrial and academic importance due to the prevalence of the amide bond in pharmaceuticals and other functional materials.

The reaction of this compound with various amines under a carbon monoxide atmosphere in the presence of a palladium catalyst affords the corresponding N-substituted 4-(tert-butyl)benzamides. The choice of ligand is critical for achieving high efficiency. Bidentate phosphine ligands, such as Xantphos, are often superior for challenging substrates or less nucleophilic amines, enabling complete conversion in shorter reaction times. researchgate.net

Studies on the aminocarbonylation of various substituted iodobenzenes have provided insight into the reaction's scope and limitations. For example, using aminoalcohols as bifunctional nucleophiles allows for selective N- or O-acylation, controlled by reaction parameters like the base and substrate ratio. nih.gov The electronic properties of substituents on the iodobenzene can significantly affect product selectivity. nih.gov

Table 2: Palladium-Catalyzed Aminocarbonylation of Substituted Iodoarenes

| Iodoarene Substrate | Amine Nucleophile | Pd-Catalyst/Ligand | Solvent | Product Type | Reference |

| Iodobenzene | tert-Butylamine | Pd(OAc)₂ / Xantphos | Various | N-(tert-butyl)benzamide | researchgate.net |

| Iodobenzene | Pyrrolidine | Pd(OAc)₂ / Xantphos | Various | 1-(Benzoyl)pyrrolidine | researchgate.net |

| Iodobenzene | Aniline | Pd(OAc)₂ / Xantphos | Various | N-Phenylbenzamide | researchgate.net |

| 4-Iodoanisole | Ethanolamine | Pd(OAc)₂ / TPP | DMF | Amide Alcohol / Amide Ester | nih.gov |

| 4-Chloroidobenzene | Ethanolamine | Pd(OAc)₂ / TPP | DMF | Amide Alcohol / Amide Ester | nih.gov |

This table presents data from general aminocarbonylation studies. This compound would be expected to react similarly to iodobenzene and its substituted derivatives under these or optimized conditions.

Novel Functionalization Strategies and Bond Formation

Palladium-Catalyzed Intermolecular Transthioetherification with Thioethers and Thioesters

A significant advancement in the functionalization of aryl halides, including 1-(tert-butyl)-4-iodobenzene, has been the development of palladium-catalyzed intermolecular transthioetherification reactions. This methodology provides a powerful tool for the formation of carbon-sulfur bonds, yielding valuable aryl sulfides and thioesters from readily available thioethers and thioesters.

Recent research has demonstrated the successful application of a palladium-catalyzed intermolecular transthioetherification of aryl halides. nih.gov This process allows for the efficient transfer of a thio-group from a thioether or thioester to an aryl halide. In the context of this compound, this reaction has been shown to proceed with good efficiency, highlighting the utility of this method for the synthesis of sterically hindered aryl sulfides.

Specifically, the reaction of this compound with 2-(methylmercapto)ethanol as the thioether source has been investigated. nih.gov Under optimized palladium-catalyzed conditions, this transformation affords the desired product, 1-(tert-butyl)-4-(methylthio)benzene, in a notable 76% yield. nih.gov This result underscores the robustness of the catalytic system in accommodating the bulky tert-butyl group on the aromatic ring.

The standard conditions for this transformation involve the use of a palladium catalyst, such as palladium(II) chloride (PdCl₂), in combination with a suitable ligand, like Xantphos. nih.gov The presence of a base, typically potassium tert-butoxide (KOtBu), is crucial for the reaction to proceed, and a high-boiling point solvent such as xylene is employed to facilitate the reaction at elevated temperatures. nih.gov

The successful application of this methodology to this compound is a testament to its broad substrate scope and functional group tolerance. The ability to construct C-S bonds using this approach opens new avenues for the synthesis of complex molecules bearing the 4-(tert-butyl)phenylthio moiety, which is of interest in medicinal chemistry and materials science.

The detailed research findings for the transthioetherification of this compound are summarized in the table below:

| Aryl Halide | Thioether/Thioester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | 2-(methylmercapto)ethanol | PdCl₂ (5 mol%) | Xantphos (5 mol%) | KOtBu (0.6 mmol) | Xylene (1 mL) | 140 | 12 | 1-(tert-butyl)-4-(methylthio)benzene | 76 |

Computational and Mechanistic Investigations

Quantum Chemical Studies (DFT, HF)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to understanding the molecular properties of 1-(tert-butyl)-4-iodobenzene. mdpi.com These computational approaches calculate the electronic structure and energy of the molecule, providing insights into its geometry, stability, and spectroscopic properties. mdpi.com

DFT methods, in particular, are widely used for studying polyphenolic and other aromatic compounds due to their balance of accuracy and computational cost. mdpi.com For instance, studies on compounds with similar structural motifs, like substituted biphenyls, have employed DFT and HF methods to optimize the molecular geometry in the gas phase. nih.gov These optimized structures can then be compared with experimental data, such as that from X-ray diffraction, to validate the computational model. nih.gov While specific DFT/HF studies exclusively on this compound are not prevalent in the searched literature, the principles from studies on related molecules are directly applicable. Such a study would typically involve optimizing the molecule's geometry to find the most stable conformation and calculating various thermodynamic parameters.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | -X Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | ~1.5 - 2.0 Debye |

| C-I Bond Length | The distance between the carbon of the benzene (B151609) ring and the iodine atom. | ~2.10 Å |

| C-C(tert-butyl) Bond Length | The distance between the benzene ring and the quaternary carbon of the tert-butyl group. | ~1.54 Å |

Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT/HF calculation.

Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity

The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com In computational studies of similar aromatic compounds, the HOMO-LUMO gap is calculated to understand charge transfer interactions within the molecule, which are responsible for its reactivity. nih.govnih.gov For this compound, the electron-donating tert-butyl group would raise the energy of the HOMO, while the electronegative iodine atom would influence both the HOMO and LUMO. The analysis of these orbitals helps predict how the molecule will interact with other reagents.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap indicates high reactivity; a large gap indicates high stability. irjweb.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates lower reactivity. irjweb.com |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates higher reactivity. irjweb.com |

Steric and Electronic Effects of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group is a defining feature of this compound, exerting significant influence over its chemical behavior through a combination of steric and electronic effects.

Steric Effects: The most prominent characteristic of the tert-butyl group is its large size. This steric bulk can hinder the approach of reagents to the positions on the aromatic ring adjacent to it (the ortho positions). numberanalytics.com This steric hindrance can dramatically affect reaction rates and selectivity. numberanalytics.com For example, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can slow the reaction rate compared to less substituted benzenes and direct incoming electrophiles to the less hindered positions. numberanalytics.com In some synthetic contexts, this steric hindrance is used advantageously. For instance, a sterically hindered tert-butyl-derived iodonium (B1229267) ylide has been employed to suppress unwanted dimerization side reactions, thereby improving the yield of the desired N-H insertion product. acs.org

Electronic Effects: The tert-butyl group is generally considered to be a weak electron-donating group. It donates electron density to the aromatic ring through inductive effects (pushing electrons through the sigma bond) and hyperconjugation. This electron-donating nature slightly activates the benzene ring towards electrophilic substitution. However, this electronic activation is often overshadowed by the group's powerful steric hindrance.

Table 3: Summary of the Effects of the tert-Butyl Group

| Effect | Description | Consequence on Reactivity and Selectivity |

| Steric Hindrance | The large physical size of the group blocks access to adjacent positions. | Slows reaction rates at the ortho position; directs substitution to meta and para positions. numberanalytics.com |

| Inductive Effect | Electron density is pushed through the C-C sigma bond to the ring. | Weakly activates the aromatic ring. |

| Hyperconjugation | Overlap of C-H σ-bonds with the ring's π-system. | Contributes to the weak electron-donating character. |

Catalytic Cycle Elucidation (e.g., Pd(0)/Pd(II) Cycles)

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com These reactions are cornerstones of modern organic synthesis, and their mechanisms are generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. libretexts.org The elucidation of this cycle is crucial for optimizing reaction conditions and developing new catalysts.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), breaking the carbon-iodine bond and inserting the palladium to form a Pd(II) intermediate. This is often the rate-determining step in the cycle. chemrxiv.org The electron-rich nature of the Pd(0) species is crucial for this step. chemrxiv.org

Transmetalation: In reactions like the Suzuki coupling, a second organic fragment, typically from an organoboron compound, is transferred to the palladium center from a main group organometallic reagent, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the new carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Computational and kinetic studies have shown that highly reactive, coordinatively unsaturated monoligated palladium(0) species, L1Pd(0), are often the most active catalysts in the cycle. nih.gov

Table 4: Steps in a Generic Pd(0)/Pd(II) Cross-Coupling Cycle

| Step | Reactants | Product | Description |

| 1. Oxidative Addition | This compound + Pd(0)L_n | (4-tert-butylphenyl)Pd(II)(I)L_n | The Pd(0) catalyst inserts into the C-I bond. chemrxiv.org |

| 2. Transmetalation | (4-tert-butylphenyl)Pd(II)(I)L_n + R-M | (4-tert-butylphenyl)Pd(II)(R)L_n + M-I | The organic group 'R' from an organometallic reagent 'R-M' replaces the iodide on the palladium. |

| 3. Reductive Elimination | (4-tert-butylphenyl)Pd(II)(R)L_n | 1-(tert-butyl)-4-R-benzene + Pd(0)L_n | The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org |

Reaction Pathway Mapping and Transition State Analysis

To gain a deeper understanding beyond the simple steps of a catalytic cycle, computational chemists perform reaction pathway mapping and transition state analysis. This involves calculating the potential energy surface of a reaction to map out the most favorable route from reactants to products.

Reaction Pathway Mapping: This process identifies all possible intermediates and transition states connecting them. By comparing the energies of different pathways, the most likely reaction mechanism can be determined. For instance, in a complex reaction, this analysis can explain why a particular regioisomer or stereoisomer is formed preferentially.

Transition State Analysis: A transition state (TS) is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction, and thus the reaction rate. Computational studies can calculate the geometry and energy of transition states, providing a snapshot of the bond-breaking and bond-forming processes. For example, a molecular electron density theory (MEDT) study of a cycloaddition reaction was used to analyze the activation enthalpy of the transition state, which successfully explained the experimentally observed selectivity. researchgate.net For the Pd-catalyzed coupling of this compound, analyzing the transition state of the oxidative addition step would be critical, as this step is often rate-limiting. chemrxiv.org Such analysis would reveal the precise geometry of the interacting Pd(0) center with the C-I bond at the peak of the energy barrier.

Advanced Applications and Synthetic Utility

Precursor for Pharmacologically Active Compounds

The unique reactivity of 1-(tert-butyl)-4-iodobenzene makes it a significant precursor in the synthesis of various compounds with pharmacological importance. chemimpex.com Its role spans from being a key intermediate in multi-step syntheses to a direct substrate for creating specialized molecules for diagnostics and therapy.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules for medicinal chemistry. chemimpex.com The presence of the iodine atom allows for significant reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, which are fundamental processes in the development of new pharmaceutical agents. chemimpex.com The tert-butyl group, on the other hand, can enhance the lipophilicity and metabolic stability of the final active compound, properties that are often desirable in drug candidates. Researchers utilize this compound as a starting material or intermediate to construct functionalized aromatic systems that form the core of many therapeutic drugs. chemimpex.com

Development of Radiopharmaceuticals via Iodine-125 Labeling

The iodine atom in this compound makes it a prime candidate for radioiodination, a process used to create radiopharmaceuticals for imaging and therapy. Specifically, the stable iodine atom can be exchanged with a radioactive isotope, such as Iodine-125 (¹²⁵I). revvity.com ¹²⁵I is a preferred isotope for various medical applications due to its relatively long half-life of 59.4 days and its emission of low-energy gamma and X-rays. wikipedia.org

This isotopic labeling allows the molecule to be tracked within a biological system using techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov While direct radioiodination of proteins and peptides is common, small organic molecules like this compound can serve as precursors to larger radiolabeled agents. revvity.comspringernature.com The process typically involves an oxidative reaction or an exchange reaction where the non-radioactive iodide is replaced with ¹²⁵I. revvity.com The resulting ¹²⁵I-labeled tert-butylbenzene (B1681246) derivative can then be incorporated into a larger molecule designed to target specific tissues or cells, such as tumors. wikipedia.org

| Property | Value |

| Radioisotope | Iodine-125 (¹²⁵I) |

| Half-life | 59.392 days |

| Decay Mode | Electron Capture |

| Primary Emissions | Gamma rays, X-rays |

| Application | Brachytherapy, Imaging |

This table provides key properties of Iodine-125, the radioisotope used in labeling compounds like this compound.

Synthesis of Fungicides (e.g., Fenpropimorph)

This compound is an important reactant in the synthesis of certain agrochemicals, notably the fungicide Fenpropimorph. chemicalbook.com Research has shown that it participates in a one-pot Heck-reductive amination reaction pathway to produce this systemic fungicide. chemicalbook.com Fenpropimorph is used to control a variety of fungal diseases in crops and is known for its preventive and therapeutic action. The synthesis involves coupling the 4-tert-butylphenyl group from this compound with other reactants to construct the final complex structure of the fungicide. chemicalbook.comgoogle.com

Role in Anticancer Drug Research (e.g., Derivatives like 4-(tert-butyl)-4'-nitro-1,1'-biphenyl)

In the field of oncology, this compound serves as a key precursor for synthesizing novel compounds with potential anticancer activity. A significant application is in the preparation of biphenyl (B1667301) derivatives, such as 4-(tert-butyl)-4'-nitro-1,1'-biphenyl. nih.govwikipedia.org This derivative can be synthesized via palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, where this compound is reacted with a suitable nitrophenylboronic acid. orgsyn.org

The resulting 4-(tert-butyl)-4'-nitro-1,1'-biphenyl can then be further modified. For instance, the nitro group can be reduced to an amine, providing a new functional handle for building more complex molecules. Substituted biphenyls are a common scaffold in medicinal chemistry, and the introduction of the tert-butyl group can influence the compound's pharmacological profile. Research into thiadiazole-derived compounds has shown that complex molecules containing substituted phenyl rings can exhibit significant anticancer activity against cell lines like MCF-7 (breast cancer). nih.gov The synthesis of such complex structures often relies on versatile building blocks like this compound.

Contribution to Materials Science

Beyond its biomedical applications, this compound is a valuable monomer in the field of materials science, particularly for creating specialized polymers.

Polymer and Resin Synthesis

The compound is utilized in the production of advanced materials, including novel polymers and resins. chemimpex.com The reactive carbon-iodine bond allows it to participate in various polymerization reactions, most notably cross-coupling polymerization. In these reactions, the aryl iodide acts as a monomer that can be linked with other monomers to form long polymer chains.

The presence of the bulky tert-butyl group on the polymer backbone can impart desirable physical properties to the resulting material. These properties often include:

Enhanced Thermal Stability: The rigid aromatic rings and stable tert-butyl groups can increase the polymer's resistance to degradation at high temperatures. chemimpex.com

Improved Solubility: The nonpolar tert-butyl groups can increase the solubility of the polymer in common organic solvents, which facilitates processing and characterization.

These characteristics make the resulting polymers suitable for applications in specialty plastics, high-performance coatings, and other advanced material contexts.

Role in the Synthesis of Complex Organic Molecules

This compound is a key building block in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.

Biphenyl and its derivatives are important structural motifs found in many pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org

This compound, being an aryl iodide, is an excellent substrate for Suzuki-Miyaura reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. libretexts.orgsigmaaldrich.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

The following table presents representative conditions for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | 0.2-0.5 | NaOH | Methanol | 30-60 | >95 |

| Bromobenzene | 0.5 | KOH | H2O/Isopropanol | 82 | >90 |

| 1-tert-butyl-4-iodobenzene | 1 | K2CO3 | Toluene/Water | 80 | ~90 (typical) |

This table includes data from various sources for illustrative purposes. researchgate.netnih.govresearchgate.netrsc.orgarkat-usa.org

Furthermore, Sonogashira coupling of this compound with terminal alkynes can lead to the formation of arylalkynes. wikipedia.orglibretexts.org These intermediates can then undergo dimerization reactions, such as Glaser coupling, to produce symmetrical biphenyl derivatives linked by a diyne bridge.

Aromatic nitro compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and explosives. While direct nitration of this compound can be challenging and lead to mixtures of isomers, modern cross-coupling methods offer alternative routes.

A copper-catalyzed Ullmann-type reaction provides a method for the synthesis of aromatic nitro compounds from aryl halides and a nitrite (B80452) salt. This reaction typically involves heating the aryl halide with a nitrite salt, such as sodium nitrite, in the presence of a copper catalyst and a ligand in a polar aprotic solvent. Although specific examples with this compound are not extensively documented, the general applicability of this method to aryl iodides suggests its potential for the synthesis of 1-tert-butyl-4-nitrobenzene. researchgate.net

Another approach involves the use of tert-butyl nitrite as a nitrating agent for electron-rich aromatic compounds. nih.gov This method has been shown to be chemoselective for phenolic substrates. Research into copper-catalyzed nitration of arenes with reagents like guanidine (B92328) nitrate (B79036) is also an emerging area that could be applicable. nih.gov

Imidazolines are a class of five-membered heterocycles that are present in numerous biologically active compounds and are used as ligands in catalysis. researchgate.net this compound can serve as a precursor for the synthesis of 2-aryl-imidazolines through multi-step synthetic pathways.

One common method for imidazoline (B1206853) synthesis involves the condensation of an aldehyde with ethylenediamine. google.com this compound can be converted to 4-tert-butylbenzaldehyde (B1265539), a key intermediate for this reaction. google.comgoogle.comgoogleapis.comwikipedia.orgpatsnap.com The resulting 4-tert-butylbenzaldehyde can then be reacted with ethylenediamine, often in the presence of an oxidizing agent, to form the corresponding 2-(4-tert-butylphenyl)imidazoline.

Alternatively, palladium-catalyzed multicomponent reactions offer a more direct route. For example, a palladium catalyst can facilitate the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium salts, which can then be converted to imidazolines. researchgate.netmdpi.com Another modern approach is the palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides, which would directly incorporate the 4-tert-butylphenyl moiety from this compound into the imidazoline ring system. chim.it

Aryl methyl sulfides are valuable compounds in organic synthesis and can be prepared from aryl halides through C-S cross-coupling reactions. The Ullmann condensation is a classic method for forming aryl thioethers, which involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures. mdpi.com

For the specific preparation of aryl methyl sulfides from this compound, a copper-catalyzed coupling with a methylthiolating agent, such as sodium thiomethoxide (NaSMe), can be employed. The reaction would typically be carried out in a polar aprotic solvent like DMF or NMP. The high reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for this transformation.

The general reaction is as follows:

(CH₃)₃C-C₆H₄-I + NaSMe --(Cu catalyst, Base, Solvent, Heat)--> (CH₃)₃C-C₆H₄-SMe + NaI

This transformation provides a direct method to introduce a methylthio group onto the tert-butylbenzene scaffold, yielding 1-(tert-butyl)-4-(methylthio)benzene.

Emerging Roles in Green Chemistry and Sustainable Synthesis

Utilization with Heterogeneous Catalysts

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. This compound is a suitable substrate for various cross-coupling reactions that can be facilitated by such catalysts.

Recent research has highlighted the use of palladium nanoparticles supported on biomass-derived nanomaterials for Heck coupling reactions. For instance, palladium nanoparticles supported on chitin (B13524) nanocrystals (PdNP@ChNC) have been shown to be effective heterogeneous catalysts. beilstein-journals.org While a model reaction often uses iodobenzene (B50100), the principles and catalytic system are applicable to substituted aryl iodides like this compound. beilstein-journals.org The Heck reaction between 4-tert-butyliodobenzene and 2-methylprop-2-en-1-ol has been studied using ionic liquids as catalysts, which can also be considered a step towards greener conditions. chemicalbook.com

The debate in the field often centers on whether these solid-supported catalysts are truly heterogeneous or act as reservoirs for soluble, catalytically active palladium species that leach into the reaction medium. nih.gov Regardless of the precise mechanism, the ability to use a solid pre-catalyst that can be recovered and reused aligns with the goals of sustainable synthesis.

Another green aspect is the use of earth-abundant and less toxic metal catalysts. Iron-catalyzed N-H insertion reactions that utilize iodonium (B1229267) ylides derived from this compound represent a move away from precious metal catalysis. acs.org In some cases, employing a more sterically hindered tert-butyl-derived iodonium ylide can suppress side reactions and significantly improve product yields, for example, in reactions with bulky aliphatic amines. acs.org

Below is a table summarizing the optimization of a Heck coupling reaction using a heterogeneous palladium catalyst, which serves as a model for the application of this compound.

Table 1: Optimization of Heck Coupling Reaction Using a Heterogeneous Catalyst (PdNP@ChNC) Based on a model reaction between iodobenzene and styrene.

| Entry | Catalyst | Pd Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdNP@ChNC | 1 | NaOAc | DMF | 90 | 24 | >99 |

| 2 | PdNP@ChNC | 1 | NaOAc | DMAc | 90 | 24 | >99 |

| 3 | PdNP@ChNC | 1 | Et3N | DMF | 90 | 24 | 93 |

| 4 | PdNP@ChNC | 0.5 | NaOAc | DMF | 90 | 24 | 74 |

| 5 | PdNP@ChNC (low wt%) | 1 | NaOAc | DMF | 90 | 24 | 52 |

Data sourced from a study on palladium nanoparticles supported on chitin-based nanomaterials. beilstein-journals.org

Application in Bio-Derived Solvents

Replacing conventional petroleum-derived solvents with those derived from renewable biomass is a key objective in sustainable chemistry. researchgate.net Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and p-cymene (B1678584) are gaining traction as viable alternatives due to their favorable environmental, health, and safety profiles. researchgate.net While specific, documented applications of this compound in these exact solvents are still emerging, its known reactivity in a range of polar and non-polar media suggests its compatibility.

This compound is a non-polar molecule, making it suitable for reactions in bio-derived non-polar solvents like limonene (B3431351) and p-cymene. researchgate.net These solvents can be effective media for reactions like amidations and esterifications. researchgate.net For cross-coupling reactions, which are a major application of this compound, the choice of solvent is critical. The Suzuki-Miyaura coupling, for example, is often performed in polar aprotic solvents, but developments are trending towards the use of greener options, including water. libretexts.org

The potential for using bio-based solvents in reactions involving this compound is significant. The properties of some common green solvents are summarized in the table below, illustrating the range of environments that could be employed for sustainable synthesis.

Table 2: Properties of Selected Bio-Derived Solvents

| Solvent | Source | Boiling Point (°C) | Type | Potential Applications for Aryl Halides |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sugars, levulinic acid | ~80 | Ethereal | Grignard reactions, cross-coupling |

| p-Cymene | Pine, eucalyptus | 177 | Hydrocarbon | Amide synthesis, esterification |

| Limonene | Citrus fruit rinds | 176 | Hydrocarbon | Amide synthesis, esterification |

| Tetrahydrofuran (THF) | Furfural (from biomass) | 66 | Ethereal | Cross-coupling, organometallic reactions |

| 1,4-Butanediol (BDO) | Sugars, succinic acid | 230 | Diol | As a raw material and solvent |

Data compiled from various sources on green and bio-based solvents. researchgate.netrsc.org

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent (neat or under solid-state conditions) represents an ideal green chemistry scenario, as it eliminates solvent waste, simplifies purification, and can reduce energy consumption. researchgate.net This approach is particularly attractive for reactions involving solid or liquid reactants that can proceed effectively with thermal or mechanical energy input.

Solvent-free conditions have been successfully applied to palladium-catalyzed cross-coupling reactions, a primary application for this compound. For example, the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid can be performed under solvent-free ball-milling conditions with a palladium catalyst and a base like potassium carbonate. researchgate.net This mechanochemical approach avoids the use of bulk solvents and often leads to high product yields. researchgate.net

Heck coupling reactions have also been demonstrated under unconventional, low-solvent conditions. While not strictly solvent-free, the use of supercritical water as a reaction medium in the absence of a traditional organic solvent or even a catalyst represents a significant step towards greener processes. researchgate.net Such conditions have been shown to facilitate the coupling of iodobenzene and styrene, suggesting applicability to substrates like this compound. researchgate.net The unique properties of water at its critical point allow it to act as both a solvent and, in some cases, a promoter of the reaction.

The following table summarizes results for a solvent-free Suzuki-Miyaura coupling, demonstrating the feasibility of this approach for aryl halides.

Table 3: Examples of Solvent-Free Suzuki-Miyaura Coupling Reactions Illustrative examples of coupling various aryl halides with phenylboronic acid.

| Entry | Aryl Halide | Catalyst | Base | Conditions | Yield (%) |

| 1 | Iodobenzene | Pd(PPh3)4 | K2CO3 | Ball-milling | 96 |

| 2 | Bromobenzene | Pd(OAc)2 | K2CO3 | Grinding | 92 |

| 3 | 4-Bromotoluene | Pd(PPh3)4 | K2CO3 | Ball-milling | 95 |

| 4 | 4-Chloroanisole | PdCl2(dppf) | K3PO4 | Microwave, neat | 85 |

Data generalized from studies on solvent-free cross-coupling reactions. researchgate.net

Q & A

Q. What are the optimized synthetic routes for preparing 1-(tert-butyl)-4-iodobenzene?

The compound is typically synthesized via halogenation or cross-coupling reactions. A high-yield method (86%) involves reacting (4-nitrophenyl)boronic acid with perfluoroisopropyl iodide in the presence of copper powder and hydroquinone in DMF at 20°C for 24 hours . Alternatively, iodination of pre-functionalized tert-butylbenzene derivatives using iodine sources under catalytic conditions is common. Purification is achieved via flash chromatography (ethyl acetate/hexane mixtures) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR data confirm the aromatic protons and tert-butyl group (e.g., δ 1.31 ppm for tert-butyl protons in CDCl₃) .

- HRMS : Validates molecular weight (e.g., m/z 286.043 for [M+H]⁺) .

- X-ray diffraction (XRD) : Used for crystalline derivatives to determine bond lengths and angles .

Q. What safety protocols are critical during synthesis?

Q. What are common reactivity patterns of this compound?

It participates in transition-metal-free phosphorylation with triethyl phosphite, yielding diethyl (4-(tert-butyl)phenyl)phosphonate (75–90% yield) under basic conditions (DIPEA/NaH) . The iodine atom acts as a leaving group in nucleophilic substitutions or radical-mediated reactions .

Advanced Research Questions

Q. How does the tert-butyl group influence reaction outcomes in radical coupling?

The electron-donating tert-butyl group stabilizes aryl radicals, enhancing assay yields in dehydrogenative coupling reactions. For example, replacing iodobenzene with this compound increased yields from 35% to 56% in THF-mediated C(sp³)–H activation . Steric effects may also direct regioselectivity in cross-couplings .

Q. What computational methods are used to predict the reactivity of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. How to resolve contradictions in substituent effects on reaction efficiency?

While tert-butyl groups enhance yields in radical reactions, electron-withdrawing groups (e.g., 4-Cl) reduce efficiency. Comparative studies under identical conditions (e.g., solvent, temperature) are critical. For example, 4-OMe and 4-Cl substituents decreased assay yields to 46% and 35%, respectively, versus 56% for tert-butyl . Mechanistic studies (EPR for radical detection) can clarify these disparities.

Q. How to optimize transition-metal-free phosphorylation conditions?

Key variables include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。